Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate

カタログ番号 B2567086

CAS番号:

2567503-90-4

分子量: 309.366

InChIキー: MRADCUIDIAVUOO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

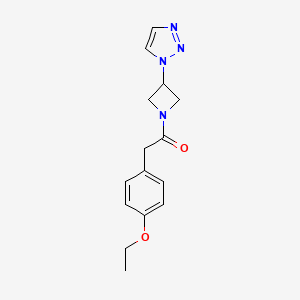

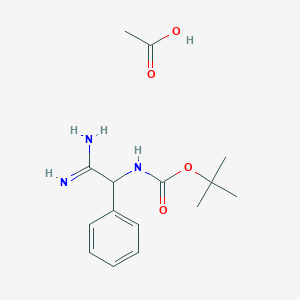

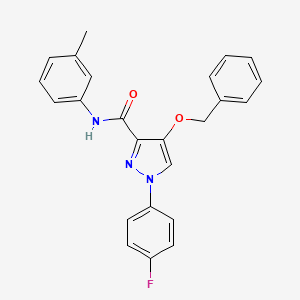

“Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is a chemical compound with the molecular formula C15H23N3O4. It is also known by other names such as “tert-Butyl (2-amino-2-phenylethyl)carbamate” and “(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester” among others .

Synthesis Analysis

The synthesis of compounds similar to “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” often involves the use of tert-butyl carbamate (Boc) as a protecting group . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is complex. It has a molecular weight of 309.366. The structure includes a carbamate group, which is a functional group derived from carbamic acid, and a phenylethyl group, which is a two-carbon-long side chain attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” are likely to be influenced by the presence of the Boc group. The Boc group can be cleaved under anhydrous acidic conditions . This property is often utilized in the synthesis of multifunctional targets where issues related to the protection of amino functions become prominent .科学的研究の応用

Analytical Chemistry Applications

- Capillary Gas Chromatography : Muskiet et al. (1981) developed a capillary gas-chromatographic method for the simultaneous quantitative determination of various metabolites in urine, demonstrating the utility of derivatization techniques in enhancing analytical specificity and sensitivity (Muskiet et al., 1981).

Organic Synthesis Enhancements

- Glycosidase Inhibition : Martínez et al. (2019) isolated DMDP acetic acid from Stevia rebaudiana, highlighting its potential as a glycosidase inhibitor. This work underscores the importance of acetic acid derivatives in the discovery of biologically active compounds (Martínez et al., 2019).

- Deprotection in Organic Chemistry : Li et al. (2006) discussed the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers, emphasizing the method's selectivity and mildness, which can be critical in the synthesis of complex molecules (Li et al., 2006).

Thermodynamic Investigations

- Liquid-Liquid Equilibrium Studies : Mohadesi and Rezaei (2020) investigated the liquid-liquid equilibrium of a ternary system consisting of water, acetic acid, and an organic solvent. Their work provides insights into the separation processes for acetic acid, which is crucial for its industrial applications (Mohadesi & Rezaei, 2020).

Chromatography Techniques

- Chromatography of N-carbamoyl-amino Acids : Phillips (1954) prepared and analyzed the chromatographic behavior of N-carbamoyl derivatives of amino and imino acids, contributing to the development of chromatographic methods for analyzing complex mixtures (Phillips, 1954).

Synthetic Chemistry Applications

- Synthesis of tert-Butyl Ester : Johnson and Aristoff (1990) presented a synthetic route for tert-butyl esters, illustrating the versatility of tert-butyl groups in organic synthesis (Johnson & Aristoff, 1990).

特性

IUPAC Name |

acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADCUIDIAVUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid; tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1,4-Dichloro-7-fluoroisoquinoline

1402004-82-3

![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)

![Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2567025.png)